molecular formula C10H12N2O2 B026909 2-(N-Nitroso-N-methylamino)propiophenone CAS No. 110505-04-9

2-(N-Nitroso-N-methylamino)propiophenone

Cat. No. B026909
CAS RN: 110505-04-9
M. Wt: 192.21 g/mol
InChI Key: YHVACWACSOJLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Nitroso-N-methylamino)propiophenone (NMAP) is a chemical compound that has been extensively studied for its potential applications in scientific research. NMAP is a nitrosamine compound that is commonly used as a photoinitiator in polymerization reactions. The compound is also known for its ability to generate nitric oxide (NO) upon exposure to light, which makes it a valuable tool for studying NO-mediated biological processes. In

Mechanism of Action

The mechanism of action of 2-(N-Nitroso-N-methylamino)propiophenone involves the generation of NO upon exposure to light. The NO generated by 2-(N-Nitroso-N-methylamino)propiophenone can activate various signaling pathways in cells, leading to a range of biological effects. For example, NO can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which can regulate smooth muscle relaxation and platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(N-Nitroso-N-methylamino)propiophenone depend on the concentration of the compound and the duration of exposure. At low concentrations, 2-(N-Nitroso-N-methylamino)propiophenone can stimulate the production of NO, which can have beneficial effects on various biological systems. For example, NO can regulate blood pressure, inhibit platelet aggregation, and modulate neuronal signaling.
At high concentrations, 2-(N-Nitroso-N-methylamino)propiophenone can be toxic to cells and tissues. The toxicity of 2-(N-Nitroso-N-methylamino)propiophenone is thought to be due to the generation of reactive oxygen species (ROS), which can damage cellular membranes and proteins. The toxicity of 2-(N-Nitroso-N-methylamino)propiophenone can be mitigated by the addition of antioxidants, such as vitamin C and vitamin E.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(N-Nitroso-N-methylamino)propiophenone in lab experiments include its ability to generate NO upon exposure to light, its precise control over polymerization reactions, and its ability to modulate various biological processes. However, there are also limitations to the use of 2-(N-Nitroso-N-methylamino)propiophenone. For example, 2-(N-Nitroso-N-methylamino)propiophenone can be toxic to cells and tissues at high concentrations, which can limit its use in certain experiments. Additionally, the use of 2-(N-Nitroso-N-methylamino)propiophenone requires specialized equipment, such as a light source and a spectrophotometer, which can be expensive.

Future Directions

There are several future directions for research on 2-(N-Nitroso-N-methylamino)propiophenone. One area of research is the development of new photoinitiators that can generate NO more efficiently than 2-(N-Nitroso-N-methylamino)propiophenone. Another area of research is the development of new materials that can be synthesized using 2-(N-Nitroso-N-methylamino)propiophenone as a photoinitiator. Finally, there is a need for further research on the toxicity of 2-(N-Nitroso-N-methylamino)propiophenone and its potential effects on human health.

Synthesis Methods

The synthesis of 2-(N-Nitroso-N-methylamino)propiophenone involves the reaction of 2-bromo-1-phenylpropan-1-one with N-methyl-N-nitrosourea (MNU) in the presence of a base such as sodium hydride. The reaction proceeds through an S-alkylation mechanism to produce 2-(N-Nitroso-N-methylamino)propiophenone as the final product. The yield of 2-(N-Nitroso-N-methylamino)propiophenone can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.

Scientific Research Applications

2-(N-Nitroso-N-methylamino)propiophenone has been widely used in scientific research for its unique properties. One of the main applications of 2-(N-Nitroso-N-methylamino)propiophenone is as a photoinitiator in polymerization reactions. 2-(N-Nitroso-N-methylamino)propiophenone can be used to initiate the polymerization of various monomers, such as acrylates, methacrylates, and vinyl monomers. The use of 2-(N-Nitroso-N-methylamino)propiophenone as a photoinitiator allows for the precise control of polymerization reactions, which is important in the development of advanced materials.
Another important application of 2-(N-Nitroso-N-methylamino)propiophenone is in the study of NO-mediated biological processes. 2-(N-Nitroso-N-methylamino)propiophenone can generate NO upon exposure to light, which makes it a valuable tool for investigating the role of NO in various biological systems. For example, 2-(N-Nitroso-N-methylamino)propiophenone has been used to study the effects of NO on vascular smooth muscle cells, platelet aggregation, and neuronal signaling.

properties

IUPAC Name

N-methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVACWACSOJLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50911713
Record name N-Methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Nitroso-N-methylamino)propiophenone

CAS RN

110505-04-9
Record name 2-(N-Nitroso-N-methylamino)propiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110505049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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